Glutarylcarnitine (lithium)
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Overview
Description
Glutarylcarnitine (lithium) is a compound that belongs to the acylcarnitine family. Acylcarnitines are esters of carnitine and fatty acids, playing a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. Glutarylcarnitine is specifically the ester of glutaric acid and carnitine. It is often studied in the context of metabolic disorders such as glutaric acidemia type I, where it accumulates due to a deficiency in the enzyme glutaryl-CoA dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glutarylcarnitine typically involves the esterification of glutaric acid with carnitine. This reaction can be catalyzed by various agents, including strong acids like sulfuric acid or catalysts like dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of glutarylcarnitine involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Glutarylcarnitine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glutaric acid and carnitine.
Reduction: Reduction reactions can convert it back to its precursor molecules.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include glutaric acid, carnitine, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Glutarylcarnitine has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and acylation reactions.
Biology: It serves as a biomarker for metabolic disorders like glutaric acidemia type I.
Medicine: It is used in diagnostic tests to monitor the levels of acylcarnitines in patients with metabolic disorders.
Industry: It is used in the production of diagnostic kits and reagents for clinical laboratories
Mechanism of Action
Glutarylcarnitine exerts its effects by participating in the transport of fatty acids into the mitochondria for β-oxidation. It acts as a carrier molecule, facilitating the movement of fatty acids across the mitochondrial membrane. The molecular targets include carnitine acyltransferase enzymes, which catalyze the transfer of acyl groups from coenzyme A to carnitine .
Comparison with Similar Compounds
Similar Compounds
Acetylcarnitine: An ester of acetic acid and carnitine, used in neuroprotection and energy metabolism.
Propionylcarnitine: An ester of propionic acid and carnitine, involved in the metabolism of odd-chain fatty acids.
Butyrylcarnitine: An ester of butyric acid and carnitine, associated with fatty acid oxidation disorders
Uniqueness
Glutarylcarnitine is unique due to its specific role in diagnosing and monitoring glutaric acidemia type I. Its accumulation in biological fluids is a direct indicator of this metabolic disorder, making it a valuable biomarker .
Properties
Molecular Formula |
C12H20LiNO6 |
---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
lithium;5-[(2R)-1-carboxylato-3-(trimethylazaniumyl)propan-2-yl]oxy-5-oxopentanoate |
InChI |
InChI=1S/C12H21NO6.Li/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15;/h9H,4-8H2,1-3H3,(H-,14,15,16,17);/q;+1/p-1/t9-;/m1./s1 |
InChI Key |
FVZGWGXKHPPLDO-SBSPUUFOSA-M |
Isomeric SMILES |
[Li+].C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCC(=O)[O-] |
Canonical SMILES |
[Li+].C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCC(=O)[O-] |
Origin of Product |
United States |
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